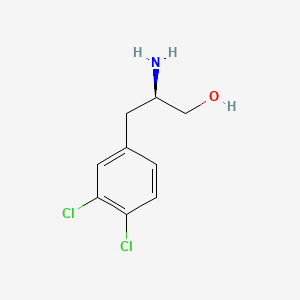

(R)-2-Amino-3-(3,4-dichlorophenyl)propan-1-ol

Description

(R)-2-Amino-3-(3,4-dichlorophenyl)propan-1-ol is a chiral amino alcohol derivative characterized by a propan-1-ol backbone substituted with an amino group at position 2 and a 3,4-dichlorophenyl group at position 3. The 3,4-dichlorophenyl substituent confers electron-withdrawing properties, which may influence reactivity, solubility, and biological activity compared to compounds with alternative aromatic substituents .

Properties

IUPAC Name |

(2R)-2-amino-3-(3,4-dichlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2NO/c10-8-2-1-6(4-9(8)11)3-7(12)5-13/h1-2,4,7,13H,3,5,12H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQHHIMPZYXBMS-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(CO)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](CO)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901273722 | |

| Record name | (βR)-β-Amino-3,4-dichlorobenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849938-01-8 | |

| Record name | (βR)-β-Amino-3,4-dichlorobenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849938-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-β-Amino-3,4-dichlorobenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(3,4-dichlorophenyl)propan-1-ol typically involves the reduction of 3-(3,4-dichlorophenyl)propanoic acid using lithium aluminium hydride (LAH) in tetrahydrofuran (THF) under an inert atmosphere . The reaction is carried out at 0°C and then allowed to warm to room temperature, followed by the addition of Rochelle’s salt to quench the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(3,4-dichlorophenyl)propan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

Reduction: The compound can be reduced to remove the hydroxyl group.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LAH) are used.

Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(3,4-dichlorophenyl)propanal.

Reduction: Formation of 3-(3,4-dichlorophenyl)propane.

Substitution: Formation of N-acyl or N-alkyl derivatives.

Scientific Research Applications

®-2-Amino-3-(3,4-dichlorophenyl)propan-1-ol has various scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as antimalarial activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(3,4-dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, stereochemistry, and physical properties:

Key Observations

Substituent Effects: Electron-Withdrawing Groups: The 3,4-dichlorophenyl group in the target compound enhances electrophilic reactivity compared to phenyl (D(+)-2-Amino-3-phenyl-1-propanol) or 4-fluorophenyl analogs . Electron-Donating Groups: The 3,4-dimethoxyphenyl substituent () increases solubility in polar solvents due to methoxy groups, contrasting with the hydrophobic dichlorophenyl group .

Stereochemical Influence :

- Enantiomers like the (1R,2R)-configured chloro-methyl derivative () highlight the role of stereochemistry in biological activity and synthetic pathways .

Synthetic Routes: Sodium borohydride reduction is employed for nitro-to-amine conversion in (S)-2-Amino-3-(4-aminophenyl)propan-1-ol (), whereas other analogs may require distinct methods like etherification or salt formation .

Commercial Availability: D(+)-2-Amino-3-phenyl-1-propanol is widely available (JPY 3,900/1g), while hydrochlorides (e.g., ) and niche derivatives () cater to specialized research needs .

Biological Activity

(R)-2-Amino-3-(3,4-dichlorophenyl)propan-1-ol, an organic compound with the molecular formula C₉H₁₁Cl₂NO, has garnered attention for its diverse biological activities. The compound is characterized by its chiral nature, featuring an amino group (-NH₂) and a hydroxyl group (-OH) attached to a propanol backbone, along with a dichlorophenyl substituent. This unique structural configuration enables it to interact with various biological systems, particularly in pharmacology.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It has been shown to act as an inhibitor or modulator, influencing various biochemical pathways related to neurotransmitter systems. Notably, studies indicate its potential role in:

- Enzyme Inhibition: The compound has demonstrated inhibitory effects on monoamine uptake, which is crucial for neurotransmitter regulation and has implications for mood disorders like depression and anxiety .

- Receptor Binding: It may interact with nicotinic acetylcholine receptors (nAChRs), suggesting a potential application in smoking cessation therapies .

Biological Activity Overview

Research findings highlight several key aspects of the biological activity of this compound:

- Neurotransmitter Uptake Inhibition:

-

Potential Therapeutic Applications:

- Given its mechanism of action, this compound is being investigated for its potential use in treating neurodegenerative disorders and mood-related conditions.

- The compound's ability to modulate neurotransmitter systems positions it as a candidate for further development in pharmacotherapy.

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Chiral; amino and hydroxyl groups | Potential antidepressant properties |

| 3-(3,4-Dichlorophenyl)propan-1-ol | Lacks amino group | Non-chiral; simpler structure |

| 2-(3,4-Dichlorophenyl)propan-1-ol | Different positioning of amino group | Non-chiral; altered stereochemistry |

| 3-Amino-3-(3,4-dichlorophenyl)propan-1-ol | Similar structure but different stereochemistry | Potentially different biological activity |

Case Studies and Research Findings

A number of studies have explored the biological implications of this compound:

- In Vitro Studies:

- In Vivo Studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.